Cycloocten-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56225-66-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1E)-cycloocten-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2/b8-6+ |
InChI Key |
FBMMEHJLWTZKOR-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/O |
Canonical SMILES |
C1CCCC(=CCC1)O |
Origin of Product |
United States |
Structural Context and Significance of the Cyclooctene Ring System
The cyclooctene (B146475) ring system, an eight-membered ring containing one double bond, is notable for its conformational flexibility and the existence of cis and trans isomers. solubilityofthings.com The cis-isomer is the more stable and common form, while the trans-isomer is highly strained and, consequently, more reactive. nih.gov This inherent strain in trans-cyclooctene (B1233481) is a key feature exploited in various chemical transformations, particularly in the realm of bioorthogonal chemistry. nih.govunimi.it The reactivity of the cyclooctene ring is influenced by its structure, with the double bond serving as a key site for various reactions. solubilityofthings.com
The introduction of a hydroxyl group at the allylic position, as in Cycloocten-1-ol (B8365805), adds another layer of functionality to the cyclooctene scaffold. The hydroxyl group increases the polarity of the molecule and provides a site for further chemical modifications, such as esterification and oxidation. cymitquimica.com The position of the double bond and the hydroxyl group relative to each other can also influence the molecule's reactivity and stereochemical outcomes of its reactions.
The properties of this compound isomers are summarized in the table below:
| Property | cis-Cycloocten-1-ol | trans-Cycloocten-1-ol |
| IUPAC Name | (Z)-cyclooct-2-en-1-ol | (E)-cyclooct-2-en-1-ol |
| CAS Number | 4277-34-3 cymitquimica.comnih.gov | 85081-69-2 medkoo.com |
| Molecular Formula | C8H14O nih.govchembk.com | C8H14O medkoo.com |
| Molecular Weight | 126.20 g/mol nih.govchembk.com | 126.20 g/mol medkoo.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com | Liquid medkoo.com |
| Boiling Point | ~217-218 °C chembk.com | 213.086°C at 760 mmHg (calculated) chemblink.com |
| Density | ~0.95 g/mL chembk.com | 0.969 g/cm³ (calculated) chemblink.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether chembk.com | Soluble in DMSO medkoo.com |
Historical Development and Early Research Trajectories
Early research involving cyclooctene (B146475) derivatives dates back to the mid-20th century. The synthesis of trans-cyclooctene (B1233481) was first reported in 1950 through the Hoffman elimination of trimethylcyclooctyl ammonium (B1175870) iodide, which produced a mixture with the cis-isomer. nih.gov The separation of trans-cyclooctene was achieved in 1953. nih.gov
The synthesis of Cycloocten-1-ol (B8365805), specifically the 4-cycloocten-1-ol isomer, has been documented through various methods. One process involves the reaction of cyclooctadiene-1,5 with formic acid, followed by saponification or transesterification. google.com Another approach involves the oxidation of cyclooctene to cyclooctenone, which is then reduced to this compound. chembk.com Early studies also explored the cyclization reactions of 4-cycloocten-1-ol using mercury(II) acetate (B1210297), which led to the formation of fused bicyclic ether products like 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org These early investigations laid the groundwork for understanding the reactivity of the cyclooctenol scaffold.
Overview of Current Research Landscape and Academic Relevance
Regioselective and Stereoselective Synthetic Routes to this compound
Achieving control over the position (regioselectivity) and spatial arrangement (stereoselectivity) of the hydroxyl group and the double bond in the eight-membered ring is crucial for the synthesis of specific isomers of this compound.
Diastereoselective and Enantioselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer of a compound. In the context of this compound, this often involves substrate-controlled reactions where an existing chiral center or functional group directs the stereochemical outcome. For instance, the hydroxyl-directed cyclopropanation of 2-cycloocten-1-ol demonstrates how the existing -OH group can influence the approach of a reagent. 2-Cycloocten-1-ol tends to adopt a chair-boat conformation where the hydroxyl group is in an equatorial position. unl.pt This conformational preference can lead to a reversal of selectivity in cyclopropanation reactions compared to smaller ring cycloalkenols. yale.edu
A notable diastereoselective approach involves the addition of nucleophiles to trans-cyclooct-4-enone in a stereocontrolled manner. This strategy was developed to overcome the low stereoselectivity often observed during the synthesis of trans-cyclooctenol derivatives, providing a route to specific axial isomers. rsc.org
Enantioselective synthesis focuses on producing a single enantiomer. This can be achieved using chiral catalysts or reagents. While specific examples for the direct enantioselective synthesis of this compound are not extensively detailed in the provided search results, general methods for asymmetric synthesis are relevant. For example, rhodium-catalyzed intramolecular alkene hydroacylation has been used to generate chiral polycyclic heterocycles with high enantioselectivity (up to 99% ee). researchgate.net Similarly, iridium-catalyzed enantioselective silane (B1218182) reduction of ketones provides a pathway to chiral alcohols, a reaction type that could be adapted for precursors to chiral this compound. scirp.org The development of such catalytic systems is a key focus for producing enantiomerically pure compounds. scispace.com
Photochemical Isomerization Strategies for trans-Cycloocten-1-ol
The trans isomer of this compound is particularly interesting due to its high ring strain, which makes it highly reactive and useful in applications like bioorthogonal chemistry. The most common method for synthesizing trans-cyclooctenes is through the photochemical isomerization of their more stable cis isomers. nih.gov
This process typically involves irradiating a solution of the cis-cyclooctenol with UV light (commonly at 254 nm) in the presence of a photosensitizer, such as methyl benzoate. nih.govresearchgate.net A key challenge in this isomerization is that the reaction is reversible, leading to a photostationary state or equilibrium mixture of cis and trans isomers. nih.gov To overcome this and drive the reaction towards the trans product, a clever strategy is employed: the continuous removal of the trans isomer from the reaction mixture. nih.govresearchgate.net This is often achieved by circulating the irradiated solution through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.govresearchgate.net The strained double bond of the trans-cyclooctene complexes selectively with the silver ions, effectively trapping it on the column. researchgate.netru.nl The uncomplexed cis isomer is then recycled back into the photoreactor for further isomerization. nih.govru.nl Finally, the desired trans-cyclooctenol can be released from the silica gel by treatment with a solution like aqueous ammonia. ru.nl
This flow-photochemistry approach has proven scalable and is compatible with various functional groups, yielding the desired trans isomers in high yields (>60%). researchgate.net However, this method can produce a mixture of diastereomers (equatorial and axial isomers of the hydroxyl group), which may require subsequent separation. rsc.orgresearchgate.net
Catalytic Pathways in this compound Formation
Catalysis offers efficient and selective routes to chemical products, often under milder conditions and with less waste compared to stoichiometric reactions. Both transition metal catalysis and organocatalysis have been applied to the synthesis of this compound.
Transition Metal-Mediated Oxidations of Cyclooctene Leading to this compound
The direct oxidation of cyclooctene is a common strategy for producing oxygenated derivatives, including this compound. This pathway typically involves the allylic oxidation of the C-H bond adjacent to the double bond. Various transition metal complexes have been shown to catalyze this reaction, often yielding a mixture of products. The primary products usually include 2-cycloocten-1-ol, 2-cycloocten-1-one, and cyclooctene oxide. ijcce.ac.irresearchgate.net
The product distribution can be influenced by the choice of metal catalyst, oxidant, and reaction conditions. For example:
Manganese (Mn) complexes have been used for the selective oxidation of cyclooctene. ijcce.ac.ir
Gold (Au) nanoclusters supported on materials like silica (Au/SiO₂) can catalyze the selective epoxidation of cyclooctene with O₂, but also produce this compound and cycloocten-1-one as byproducts. osti.gov
Decatungstate (W₁₀O₃₂⁴⁻) photocatalysts have been used for the oxidation of cyclooctene, primarily forming the corresponding hydroperoxide, which can then be converted to the alcohol and ketone. researchgate.net
Gallium (Ga) based mesoporous oxide catalysts have also been studied for cyclooctene oxidation, though they primarily yield cyclooctene oxide. researchgate.net
The reaction often proceeds via a free-radical mechanism, initiated by the catalyst facilitating the formation of a cyclooctenyl hydroperoxide intermediate. osti.govresearchgate.net This intermediate can then decompose to form the allylic alcohol (this compound) and the corresponding ketone. ijcce.ac.ir
Organocatalytic Methods
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. Research has explored the organocatalytic oxidation of alkenes like cyclooctene. One such method employs a diketopiperazine (DKP) organocatalyst in the presence of a Hantzsch ester and molecular oxygen (O₂). rsc.org This system can facilitate both the epoxidation and allylic oxidation of cyclooctene, the latter leading to the formation of 2-cycloocten-1-ol. rsc.org
Proline and its derivatives are well-known organocatalysts, particularly for reactions like the aldol (B89426) reaction, which could be used to construct precursors to this compound. caltech.edu The development of new imidazolidinone organocatalysts has expanded the scope of reactions like the Diels-Alder reaction with ketone dienophiles, demonstrating the potential for organocatalysis in constructing complex cyclic systems. caltech.edu While direct organocatalytic synthesis of this compound is an emerging area, the principles of activating substrates through enamine or iminium ion formation are central to this field and hold promise for future synthetic routes.
Green Chemistry Principles in this compound Synthesis and Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Several principles of green chemistry are relevant to the synthesis of this compound.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org The transition metal-mediated and organocatalytic routes described above are prime examples of this principle in action.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Oxidation reactions using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as the oxidant are highly atom-economical, as the byproduct is water. cardiff.ac.uk
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. yale.edu Research into solventless conditions for reactions like the oxidation of cyclooctene derivatives is an active area. cardiff.ac.uk
Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. yale.edusigmaaldrich.com The development of continuous-flow photoreactors for the isomerization of cyclooctenol can improve energy efficiency and reduce reaction times compared to batch processes. nih.govresearchgate.net This approach also allows for better process control and intensification. researchgate.net
Less Hazardous Chemical Syntheses: Wherever practicable, methods should be designed to use and generate substances with little to no toxicity. skpharmteco.com This involves choosing safer reagents and catalysts and designing reaction pathways that avoid hazardous intermediates or byproducts. For example, developing transition metal-free oxidation systems, such as using NaOtBu and O₂, is a step towards this goal. rsc.org
Stereochemical Aspects and Enantioselective Transformations
Isomerism and Conformational Analysis of Cycloocten-1-ol (B8365805) and its Derivatives
Cyclooctene (B146475) is distinguished as the smallest cycloalkene that can form stable cis and trans stereoisomers. wikipedia.org This characteristic is conferred upon its derivatives, including this compound. Theoretical analysis of cyclooctene suggests the possibility of 16 conformational and configurational isomers, which exist as 8 pairs of enantiomers. wikipedia.org
The cis-isomer is generally more stable. researchgate.net For cis-cyclooctene, the most stable conformation is a ribbon-like shape. wikipedia.org Computational studies have identified four distinct, chiral conformations for cis-cyclooctene, with each conformation having a corresponding enantiomeric form. researchgate.net A ring-inversion process further increases the number of possible conformers. researchgate.net The most stable conformation for the trans-isomer resembles the chair conformation of cyclohexane. wikipedia.org The cis-isomer of cyclooctene is calculated to be approximately 9.4 kcal/mol more stable than the trans-isomer. researchgate.net
The presence of the hydroxyl group in this compound and other substituents on the ring influences the conformational preferences. For instance, in the Simmons-Smith reaction with 3-methoxycyclooctene, a derivative of this compound, the model of the molecule indicates that addition in the trans-direction to the methoxyl group is favored due to conformational factors. oup.com The stereochemistry of derivatives like trans-cyclooctenes has been extensively studied, revealing that the most stable crown conformation has an alternating arrangement of equatorial and axial hydrogens. nih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of specific enantiomers of this compound derivatives is a significant area of research, often employing enzymatic and catalytic methods to achieve high enantiomeric purity.
One prominent strategy is the enzymatic asymmetrization or kinetic resolution of racemic mixtures. For example, enantiomerically pure vicinal diols, such as (1R,2R)- and (1S,2S)-5-cyclooctene-1,2-diols, have been prepared as precursors for other complex molecules. mdpi.com The lipase-catalyzed acetylation of racemic diols is a common method. In one study, the enzymatic acylation of rac-diol (±)-5-cyclooctene-1,2-diol with vinyl acetate (B1210297) using immobilized Candida antarctica lipase (B570770) B (CaLB, Novozyme 435®) yielded the (1R,2R)-monoacetate and the (1S,2S)-diacetate with high enantiomeric excess (ee). mdpi.com
Below is a table summarizing the results of enantioselective acetylation of (±)-5-cyclooctene-1,2-diol under different conditions. mdpi.com
| Method | Temperature (°C) | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Classical Heating | 35 | (1R,2R)-monoacetate 3a | 28 | 42 |
| (1S,2S)-diacetate 4b | 6 | 99 | ||
| Microwave (5 W) | 35 | (1R,2R)-monoacetate 3a | 32 | 45 |
| (1S,2S)-diacetate 4b | 5 | >99 |
Enzymatic asymmetrization has also been applied to produce derivatives like 7-cycloocten-1,3,5,6-tetraol. acs.org Other approaches involve asymmetric catalysis, where chiral catalysts guide the reaction to produce a single enantiomer. For example, catalytic asymmetric carbomagnesiation of cyclopropenes has been shown to produce cyclopropanol (B106826) products with excellent diastereoselectivity and high enantiomeric excess (80–98% ee). rsc.org These methods highlight the potential for creating diverse, enantioenriched this compound derivatives for use as chiral building blocks in organic synthesis. acs.orgrsc.org
Diastereoselective Control in Reactions Involving this compound
Controlling diastereoselectivity is crucial when creating multiple stereocenters in a molecule. The existing stereocenter and conformation of this compound can direct the stereochemical outcome of subsequent reactions.
A classic example of diastereoselective control is the Simmons-Smith cyclopropanation reaction. The hydroxyl group of cyclic allylic alcohols can coordinate with the zinc-copper reagent, directing the addition of the methylene (B1212753) group to the cis face. However, for 2-cycloocten-1-ol (B8796459), the reaction exclusively yields the trans-isomer of the corresponding cyclopropane (B1198618) derivative. oup.com This outcome is attributed to the specific conformation of the eight-membered ring, where the trans-face of the double bond is more accessible for the reagent to attack after coordinating to the oxygen atom. oup.com
This directing effect is sensitive to the ring size of the cycloalkenol.
| Starting Allylic Alcohol | Cyclopropanation Product(s) (cis:trans ratio) |
| 2-Cyclopenten-1-ol | Exclusively cis |
| 2-Cyclohexen-1-ol | Exclusively cis |
| 2-Cyclohepten-1-ol | 90:10 |
| 2-Cycloocten-1-ol | Exclusively trans |
| 2-Cyclononen-1-ol | Exclusively trans |
Another example is the oxymercuration-demercuration reaction. The cyclization of 4-cycloocten-1-ol with mercury(II) acetate can lead to two different fused bicyclic ether products: 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.orgbeilstein-journals.org The regioselectivity of this reaction, and thus the resulting diastereomeric product, can be controlled by the reaction conditions. The formation of 9-oxabicyclo[4.2.1]nonane is favored in the presence of sodium acetate, while 9-oxabicyclo[3.3.1]nonane is the exclusive product in its absence. beilstein-journals.org These examples demonstrate that both steric and electronic factors, governed by the substrate's conformation and the reaction mechanism, can be manipulated to achieve high diastereoselectivity. cureffi.orgmasterorganicchemistry.com
Catalysis and Mechanistic Elucidation in Cycloocten 1 Ol Chemistry
Investigation of Catalytic Cycles in Cyclooctene (B146475) Oxidation
The catalytic oxidation of cyclooctene can yield a mixture of products, including cyclooctene oxide, 2-cycloocten-1-one (B154278), and the desired cycloocten-1-ol (B8365805). The distribution of these products is highly dependent on the catalyst, oxidant, and reaction conditions employed.
One prominent pathway for cyclooctene oxidation involves free-radical autoxidation, which can be initiated by metal catalysts or radical initiators in the presence of molecular oxygen. In such a system, a common catalytic cycle begins with the generation of a radical species that abstracts an allylic hydrogen atom from cyclooctene, forming a resonance-stabilized cyclooctenyl radical. This radical then reacts with molecular oxygen to produce a cyclooctenylperoxyl radical, a key intermediate that can propagate the chain reaction by abstracting a hydrogen atom from another cyclooctene molecule, thereby forming cyclooctenyl hydroperoxide and another cyclooctenyl radical. The decomposition of the hydroperoxide, often facilitated by a metal catalyst, can then lead to the formation of this compound and other oxidation products.
N-hydroxyphthalimide (NHPI) has emerged as a highly effective organocatalyst for the aerobic oxidation of hydrocarbons, including cyclooctene. The catalytic cycle involving NHPI is initiated by the abstraction of the hydrogen atom from the N-OH group of NHPI by a metal co-catalyst or an initiator, generating the phthalimide-N-oxyl (PINO) radical. researchgate.netnih.gov The PINO radical is a potent hydrogen atom abstractor and can readily react with cyclooctene at the allylic position to form the cyclooctenyl radical, which then enters the radical chain process described above. researchgate.netnih.gov The use of NHPI can enhance the efficiency and selectivity of the oxidation process. researchgate.netnih.gov
In some catalytic systems, particularly those employing selenium dioxide (SeO₂), the formation of this compound proceeds through a non-radical pathway. The catalytic cycle is proposed to involve an ene reaction between cyclooctene and SeO₂, followed by a researchgate.netrsc.org-sigmatropic rearrangement of the resulting allylseleninic acid intermediate to afford an unstable selenite ester. wikipedia.org Subsequent hydrolysis of this ester yields this compound. wikipedia.org
The table below summarizes the product distribution in the free-radical oxidation of cyclooctene under specific conditions.
| Oxidant | Initiator/Catalyst | Conversion (%) | Product Distribution (%) |
|---|---|---|---|
| Air | tBuOOH | 42.3 | Cyclooctene oxide (40.3), 1,2-cyclooctanediol (0.4), 2-cycloocten-1-one (1.2) mtu.edu |
| Air | H₂O₂ | 42.3 | Cyclooctene oxide (40.3), 1,2-cyclooctanediol (0.4), 2-cycloocten-1-one (1.2) mtu.edu |
Roles of Metal Complexes and Ligands in Selective Transformations
The selectivity of cyclooctene oxidation towards this compound can be significantly influenced by the choice of metal complexes and their associated ligands. Different metal centers and ligand environments can steer the reaction towards allylic oxidation over epoxidation or C=C bond cleavage.
Copper complexes have been widely studied for the allylic oxidation of alkenes. The mechanism often involves the formation of an allyl-copper intermediate. The nature of the ligands coordinated to the copper center can affect the steric and electronic properties of the catalyst, thereby influencing the regioselectivity and stereoselectivity of the reaction. For instance, the use of chiral bis(oxazoline) ligands in copper-catalyzed allylic acyloxylation of cycloalkenes has been shown to afford allylic esters with high enantioselectivity. These esters can then be hydrolyzed to the corresponding allylic alcohols.
Palladium-catalyzed allylic oxidation, often referred to as the Wacker-type process, typically involves the formation of a π-allylpalladium intermediate. The regioselectivity of the subsequent nucleophilic attack, which can lead to the formation of an allylic acetate (B1210297) (a precursor to this compound), can be controlled by the judicious choice of ligands. For example, bipyrimidine and bis(sulfoxide) ligands have been utilized to direct the selectivity towards either linear or branched allylic acetates in the oxidation of terminal alkenes. thieme-connect.de
Selenium dioxide is a classic reagent for the allylic oxidation of alkenes to allylic alcohols. wikipedia.org While stoichiometric SeO₂ can be used, catalytic versions employing a co-oxidant such as tert-butyl hydroperoxide (TBHP) are more common. thieme-connect.de The regioselectivity of SeO₂ oxidations is generally high for the formation of the thermodynamically more stable (E)-allylic alcohol. wikipedia.org
The following table provides examples of metal complexes and ligands used in the allylic oxidation of alkenes and the typical products formed.
| Metal | Ligand | Oxidant | Typical Product | Reference |
|---|---|---|---|---|
| Copper | Bis(oxazoline) | Perester | Allylic ester | thieme-connect.de |
| Palladium | 2,2'-Bipyrimidine | Benzoquinone | Allylic acetate | thieme-connect.de |
| Selenium | None | TBHP | Allylic alcohol | wikipedia.orgthieme-connect.de |
Radical Pathways and Intermediates in this compound Formation
The formation of this compound via radical pathways is a complex process involving several key intermediates. The reaction is typically initiated by the abstraction of a hydrogen atom from one of the allylic positions of cyclooctene.
The initial radical intermediate formed is the cyclooctenyl radical . This is a resonance-stabilized radical, which then rapidly reacts with molecular oxygen (O₂) in an aerobic oxidation to form a cyclooctenylperoxyl radical . mtu.edu This peroxyl radical is a crucial intermediate that can participate in a variety of subsequent reactions.
The cyclooctenylperoxyl radical can abstract a hydrogen atom from another molecule of cyclooctene in a chain propagation step to form cyclooctenyl hydroperoxide and another cyclooctenyl radical. The hydroperoxide can then be reduced to this compound.
Alternatively, two cyclooctenylperoxyl radicals can undergo self-reaction. This can lead to the formation of non-radical products through various pathways, including the Russell mechanism, which can produce an alcohol and a ketone. The decomposition of peroxyl radicals can also lead to the formation of alkoxyl radicals (cyclooctenyloxyl radicals). These alkoxyl radicals can then abstract a hydrogen atom from a suitable donor to yield this compound.
A simplified scheme of the radical pathway to this compound is presented below:
Initiation: Formation of an initial radical (R•).
Propagation Step 1 (Allylic Hydrogen Abstraction): R• + Cyclooctene → RH + Cyclooctenyl radical
Propagation Step 2 (Peroxyl Radical Formation): Cyclooctenyl radical + O₂ → Cyclooctenylperoxyl radical
Propagation Step 3 (Hydroperoxide Formation): Cyclooctenylperoxyl radical + Cyclooctene → Cyclooctenyl hydroperoxide + Cyclooctenyl radical
Formation of this compound:
Reduction of Cyclooctenyl hydroperoxide.
Reactions involving Cyclooctenylperoxyl and Cyclooctenyloxyl radicals.
Mechanistic Insights into Bond Cleavage and Formation in Complex Reactions
The synthesis and transformation of this compound involve a variety of complex reactions where the cleavage and formation of specific chemical bonds are key mechanistic steps.
In the formation of this compound from cyclooctene via allylic oxidation, the crucial first step is the C-H bond cleavage at the allylic position. In metal-catalyzed reactions, this can occur through several mechanisms, including:
Hydrogen Atom Transfer (HAT): A metal-oxo species or a radical abstracts a hydrogen atom from the allylic position.
Concerted Metalation-Deprotonation: The metal center coordinates to the double bond, and a base assists in the removal of an allylic proton.
Oxidative Addition: The metal center inserts into the C-H bond, forming a metal-hydride intermediate.
Following the C-H bond cleavage, the key C-O bond formation step occurs. In radical-mediated processes, this can happen through the reaction of the cyclooctenyl radical with oxygen to form a peroxyl radical, which is then converted to the alcohol. In metal-catalyzed reactions, the C-O bond can be formed by the nucleophilic attack of an oxygen-containing species on a metal-bound intermediate, such as a π-allylpalladium complex.
This compound and its derivatives, particularly trans-cyclooctenes, are valuable building blocks in bioorthogonal chemistry. researchgate.net These reactions often involve "click-to-release" strategies where specific bond cleavages are triggered by a bioorthogonal reaction. For example, a drug molecule might be attached to a trans-cyclooctenol derivative through a cleavable linker. Upon reaction with a tetrazine in a biological system, a cascade of reactions is initiated, leading to the cleavage of the linker and the release of the active drug. The mechanism of this release often involves tautomerization and elimination steps following the initial cycloaddition reaction.
The synthesis of functionalized cyclooctene derivatives often relies on the reactivity of the hydroxyl group and the double bond in this compound. For instance, the hydroxyl group can be converted into various leaving groups to facilitate nucleophilic substitution reactions, or it can direct the stereochemistry of subsequent reactions on the cyclooctene ring.
Computational and Theoretical Studies on Cycloocten 1 Ol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in exploring the electronic structure of cycloocten-1-ol (B8365805) and its derivatives, which in turn governs their reactivity. The reactivity of cyclic alkenes is significantly influenced by ring strain, and computational models can quantify this. For instance, the strain energy of a cyclooctene (B146475) ring is estimated to be around 20 kcal/mol, a value derived from comparing experimental hydrogenation enthalpies with DFT-computed values.
The electronic properties of related cyclooctene systems have been extensively studied. For example, in trans-cyclooctenes (TCOs), the severely distorted double bond leads to a relatively high energy Highest Occupied Molecular Orbital (HOMO). nih.gov This high-energy HOMO is a key factor in the enhanced reactivity of TCOs in cycloaddition reactions that are controlled by the alkene's HOMO. nih.gov Computational analyses reveal that strained dienophiles, like cyclooctene, possess a pre-distorted conformation that resembles the transition state structure, thereby lowering the distortion energy required for reactions such as the Diels-Alder reaction. nih.gov
In the context of bioorthogonal chemistry, computational studies on cyclooctynes, which share the eight-membered ring structure, have shown that the reactivity can be finely tuned by substituents. nih.govresearchgate.net DFT calculations at the M06-2X/6-31G(d,p) level of theory have been used to model the retro-Cope elimination reaction between cyclooctynes and hydroxylamines. nih.gov These studies highlight the importance of distortion and interaction energies in determining the activation barrier. nih.gov For instance, the introduction of electron-withdrawing groups can enhance reactivity. nih.gov
The table below summarizes key computational parameters used in studying the reactivity of cyclooctene and related systems.
| Computational Method | Basis Set | Application | Key Findings |
| DFT (M06-2X) | 6-31G(d,p) & 6-311G(2d,p) | Retro-Cope elimination of cyclooctynes | Calculated activation energies and highlighted the role of distortion energies. nih.gov |
| DFT (B3LYP-D3) | 6-31++g(d,p) | SPAAC reactivity of cycloalkynes | Calculated ring strain energy and activation energies for cycloaddition. acs.org |
| DFT (M11) | 6-311+G(d,p) | Pauson-Khand reaction of 1,7-enynes | Determined the rate-determining step and rationalized stereoselectivity. acs.org |
| Ab initio | Not specified | Strain energy of trans-cyclooctene (B1233481) | Calculated strain energy of different conformers. nih.gov |
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational chemistry provides a powerful lens for visualizing and understanding the pathways of reactions involving this compound. By calculating the potential energy surface, chemists can identify transition states, intermediates, and the energetic barriers that separate them.
For example, in the cycloaddition of CO2 to cycloalkene oxides, DFT calculations were used to probe the reaction mechanism catalyzed by a zinc complex. rsc.org The calculations showed that the initial coordination of the epoxide to the catalyst is energetically favorable. rsc.org However, for cyclooctene oxide, the calculations suggested that a competing Meinwald rearrangement, involving a hydride shift, is significantly faster than CO2 insertion under the studied conditions. rsc.org
In the context of the Pauson-Khand reaction, DFT calculations have been employed to investigate the mechanism for N-tethered 1,7-enynes, which can be conceptually related to intramolecular reactions of functionalized cyclooctene systems. acs.org These studies identified the rate-determining step as the intramolecular alkene insertion into the carbon-cobalt bond and successfully rationalized the observed stereoselectivity by analyzing the competing diastereomeric transition states. acs.org
The study of cycloaddition reactions, such as the Diels-Alder reaction, has also benefited from computational analysis. The reaction of cyclobutenones with dienes was found to proceed through an asynchronous concerted pathway, with the preference for endo or exo products being dependent on substituents. researchgate.net These types of analyses are directly applicable to understanding the reactivity of the double bond in this compound.
The table below details calculated energy barriers for different reaction types involving related cyclic systems, illustrating the insights gained from computational studies.
| Reaction Type | Substrate System | Computational Method | Calculated Activation Energy (kcal/mol) | Significance |
| Retro-Cope Elimination | Cyclooctyne & N,N-dimethylhydroxylamine | M06-2X/6-311G(2d,p) | 18.9 | Low enough for the reaction to proceed at room temperature. nih.gov |
| Diels-Alder | Cyclopentadiene & Tetracyanoethylene | Not specified | Not specified, but rate is 2,600x faster than 1,3-cyclohexadiene | Demonstrates the high reactivity of strained cyclic dienes. nih.gov |
| CO2 Cycloaddition | Cyclopentene Oxide & CO2 (Zn catalyst) | DFT | ~29.4 (relative to coordinated epoxide) | Elucidated the multi-step mechanism and identified the ring-opening as a key barrier. rsc.org |
| Pauson-Khand Reaction | N-tethered 1,7-enyne (Co-mediated) | M11/6-311+G(d,p) | 10.6 (CO insertion step) | Identified the rate-determining step of the catalytic cycle. acs.org |
Conformational Landscape Analysis and Strain Energy Calculations
The eight-membered ring of this compound is highly flexible, leading to a complex conformational landscape. Computational methods are essential for identifying the various stable conformers and the energy barriers for their interconversion. The conformation of the cyclooctene ring is non-planar and can be described by puckering coordinates.
A detailed computational study of (Z)-cyclooctene identified four main energy minima on the potential energy surface, corresponding to different conformations. units.it Each of these conformations is chiral and can exist as two enantiomers, which can further interconvert through a ring-inversion process, leading to a total of 16 conformers. units.itresearchgate.net The most stable conformation features four carbon atoms in a plane (C-C=C-C). units.it The relative populations of these conformers can be calculated at different temperatures, which is crucial for understanding reaction selectivity. units.itresearchgate.net
Strain energy is a critical factor in the chemistry of cyclooctene. Computational analysis has shown that the strain effect is a dominant factor in the reactivity of dienophiles in Diels-Alder reactions. nih.gov Strained alkenes are pre-distorted towards their transition state geometries, reducing the activation energy. nih.gov For trans-cyclooctene, the half-chair conformation is calculated to be 5.9 kcal/mol higher in energy than the crown conformation, and these higher energy conformers are thought to be more reactive. nih.gov The relief of strain upon reaction is a significant driving force. acs.org
The table below presents calculated energy differences between key conformers of (Z)-cyclooctene.
| Conformer Pair | Computational Method | Relative Energy (kcal/mol) | Significance |
| cis- vs. trans-cyclooctene | DFT | 9.4 (cis is more stable) | Explains the prevalence of the cis-isomer in reactions. researchgate.net |
| Conformer A vs. Conformer B (cis) | Not specified | Not specified, but A is most stable | The predominant conformation (A) has poor orbital overlap for allylic H-abstraction, explaining high epoxidation selectivity. units.it |
| Crown vs. Half-Chair (trans) | Ab initio | 5.9 (Crown is more stable) | Higher energy conformers may exhibit enhanced reactivity. nih.gov |
Prediction of Regioselectivity and Stereoselectivity in this compound Reactions
Computational models have become increasingly reliable in predicting the outcome of chemical reactions, particularly regioselectivity and stereoselectivity. rsc.org For reactions involving this compound, these predictions are guided by the analysis of transition state energies for different possible reaction pathways.
In Diels-Alder reactions, Frontier Molecular Orbital (FMO) theory has traditionally been used to predict regioselectivity. researchgate.net However, for more complex systems, analyzing the transition state energies provides a more robust prediction. researchgate.net For functionalized trans-cyclooctenes, DFT calculations have shown that the axial isomer is higher in energy than the equatorial isomer, and experimentally, the axial isomer reacts faster. nih.gov This demonstrates how computational energy calculations can correlate with and explain observed reactivity and selectivity. nih.gov
Computational studies on the Pauson-Khand reaction have successfully predicted the stereochemical outcome by comparing the energies of the diastereomeric transition states corresponding to the coordination of the alkene from its Re- or Si-face. acs.org Similarly, in the cycloaddition of azides to cyclooctynes, DFT calculations can accurately predict the preferred regioisomer by comparing the activation energies of the two possible pathways. acs.org
The ability to predict selectivity is crucial for synthetic planning. For instance, in the epoxidation of cyclooctene, the high selectivity for the epoxide over allylic oxidation products is explained computationally by the conformational preference of the molecule. units.it The most stable conformer of (Z)-cyclooctene has poor orbital overlap between the allylic C-H bond and the double bond's π-system, thus disfavoring the hydrogen abstraction that leads to side products. units.it
The following table showcases examples where computational methods have been used to predict or rationalize selectivity.
| Reaction | Substrate System | Selectivity Type | Computational Approach | Basis of Prediction |
| Diels-Alder | Functionalized trans-cyclooctene | Stereoselectivity | DFT energy calculations | The axial isomer is 1.1 kcal/mol higher in energy and is experimentally four times more reactive. nih.gov |
| Pauson-Khand Reaction | Asymmetric N-tethered 1,7-enynes | Stereoselectivity | Analysis of diastereomeric transition states (M11) | The energy difference between transition states for Re- and Si-face coordination determines the product's stereochemistry. acs.org |
| Azide-Alkyne Cycloaddition | Substituted Cyclooctynes | Regioselectivity | Calculation of activation energies for regioisomeric transition states (B3LYP-D3) | The pathway with the lower activation energy barrier is favored, predicting the major regioisomer. acs.org |
| Epoxidation | (Z)-cyclooctene | Chemoselectivity | Conformational analysis and orbital overlap | The most stable conformer has unfavorable geometry for allylic C-H abstraction. units.it |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the three-dimensional structure of molecules like cycloocten-1-ol (B8365805). numberanalytics.com By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), researchers can determine the configuration and preferred conformation of the eight-membered ring. numberanalytics.comauremn.org.br
The presence of a chiral center at C1 (the carbon bearing the hydroxyl group) and the rigidity imposed by the double bond make the NMR spectra of this compound particularly informative. Protons on the ring, especially those on methylene (B1212753) groups adjacent to the chiral center, can become chemically non-equivalent (diastereotopic) and exhibit distinct signals, providing a wealth of structural data. masterorganicchemistry.com For instance, in (Z)-cyclooct-2-en-1-ol, the protons at C8 would be diastereotopic and appear as separate multiplets.
Detailed analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the molecule. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. mdpi.com The coupling constants between the olefinic protons and the adjacent allylic protons help to confirm the geometry of the double bond, while NOE data can reveal the spatial proximity of protons, offering insights into the ring's conformation. nih.gov The molecule likely exists in dynamic equilibrium between several low-energy conformations, such as boat and chair forms, a characteristic of eight-membered rings. units.it
Table 1: Representative NMR Data for Cyclooctenol Isomers Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and specific isomer. The data below is a generalized representation based on available information for common isomers like (Z)-cyclooct-2-en-1-ol and (Z)-cyclooct-4-en-1-ol.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |
| ¹H NMR | ||
| Olefinic H | 5.50 - 5.80 | Protons on the C=C double bond. |
| Carbinol H | 3.80 - 4.50 | Proton on the carbon bearing the -OH group (C1-H). |
| Hydroxyl H | 1.50 - 3.00 (variable) | Proton of the alcohol group; shift is concentration and solvent dependent. |
| Allylic H | 2.00 - 2.50 | Protons on carbons adjacent to the double bond. |
| Methylene H | 1.20 - 2.00 | Remaining protons on the saturated part of the ring. |
| ¹³C NMR | ||
| Olefinic C | 125.0 - 135.0 | Carbons of the C=C double bond. |
| Carbinol C | 68.0 - 75.0 | Carbon bearing the -OH group (C1). |
| Methylene C | 20.0 - 40.0 | Carbons of the saturated portion of the ring. |
Mass Spectrometry for Reaction Product and Intermediate Profiling
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying this compound within complex reaction mixtures. nih.govacs.org This is especially relevant in the context of cyclooctene (B146475) oxidation, where this compound is often formed as an allylic oxidation product alongside the main epoxide product and other oxygenated species like 2-cycloocten-1-one (B154278). iiste.orgijcce.ac.irresearchgate.net
In such reactions, GC-MS analysis allows for the separation of different products, and their subsequent identification is based on their unique mass spectra, which show the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern. acs.org For alcohols, the molecular ion peak (M⁺) can be weak or absent. libretexts.org Fragmentation often occurs via cleavage of the C-C bond adjacent to the oxygen atom and through the loss of a water molecule (M-18). libretexts.orgsavemyexams.com
The analysis of reaction intermediates can also be performed using specialized mass spectrometry techniques. For example, direct air sampling atmospheric pressure ionization mass spectrometry has been used to identify products from the gas-phase reaction of cis-cyclooctene with OH radicals, which can lead to the formation of various oxygenated compounds. acs.org By monitoring the emergence and disappearance of specific m/z values over the course of a reaction, MS provides crucial data for profiling reaction pathways and understanding mechanisms. acs.org
Table 2: Common Mass Spectral Fragments for this compound The fragmentation pattern can vary with the specific isomer and ionization method.
| m/z Value | Possible Fragment | Description |
| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |
| 108 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 97 | [M - C₂H₅]⁺ or [C₆H₉O]⁺ | Loss of an ethyl radical. |
| 81 | [C₆H₉]⁺ | Common fragment in cyclic alkenes, loss of the hydroxyl-bearing portion. |
| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclic structure. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Cleavage of the ring. |
Vibrational Spectroscopy (IR) and Electron Diffraction for Molecular Structure Determination
Vibrational spectroscopy, specifically infrared (IR) spectroscopy, provides confirmation of the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. For this compound, the most prominent peaks confirm the presence of the hydroxyl group (-OH) and the carbon-carbon double bond (C=C). nih.govnih.gov
Electron diffraction is a technique used to determine the precise geometric structure of molecules in the gas phase, including bond lengths and angles. nist.govcapes.gov.br While specific electron diffraction studies dedicated solely to this compound are not widely reported, data from studies on related molecules like cyclooctene and other cycloalkanes provide a strong basis for understanding its likely conformations. units.itunimi.it These studies indicate that eight-membered rings are highly flexible and typically adopt non-planar conformations like boat-chair, twist-chair, and boat-boat forms to minimize steric and torsional strain. units.it The presence of the sp²-hybridized carbons of the double bond and the sp³-hybridized carbon with the bulky hydroxyl group in this compound would further influence the energetic preference for a specific conformation. unimi.it
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3200 - 3600 | O-H stretching (broad) | Alcohol (-OH) |
| 3000 - 3100 | C-H stretching | Olefinic C=C-H |
| 2850 - 3000 | C-H stretching | Aliphatic C-H |
| 1640 - 1680 | C=C stretching | Alkene |
| 1050 - 1150 | C-O stretching | Alcohol |
Cycloocten 1 Ol As a Key Building Block in Complex Organic Synthesis
Functionalization for Bioorthogonal Chemistry Reagents, particularly trans-Cycloocten-1-ol Derivatives
The development of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has been significantly advanced by the use of trans-cyclooctene (B1233481) derivatives. nih.gov These strained alkenes exhibit remarkable reactivity towards tetrazines in what is known as an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and highly selective, making it ideal for applications in chemical biology. wikipedia.org
trans-Cycloocten-1-ol, often referred to as TCO-OH, is a key precursor for the synthesis of a variety of bioorthogonal reagents. nih.gov The hydroxyl group provides a convenient point for the attachment of various functionalities, such as fluorescent dyes, affinity tags, or drug molecules. The synthesis of these functionalized trans-cyclooctenes can be achieved through several methods, including the photochemical isomerization of their cis-isomers. wikipedia.org A scalable procedure for this photoisomerization involves continuously pumping a solution of the cis-cyclooctene derivative through a column containing silver nitrate-impregnated silica (B1680970) gel, which selectively retains the trans-isomer. nih.gov
The reactivity of trans-cyclooctene derivatives can be modulated by the nature and position of substituents on the cyclooctene (B146475) ring. For instance, the introduction of a cis-fused dioxolane ring can impose a strained half-chair conformation, leading to enhanced reactivity. nih.gov Diastereoselective synthetic routes have been developed to access specific isomers of functionalized trans-cyclooctenes, which is crucial as the reactivity can be influenced by the stereochemistry of the substituents. nih.gov
The reaction between a trans-cyclooctene and a tetrazine is characterized by its exceptionally high rate constants, making it one of the fastest bioorthogonal reactions currently available. wikipedia.org This rapid ligation is crucial for applications such as in vivo imaging and the tracking of biomolecules in real-time. The resulting dihydropyridazine (B8628806) adduct is stable under physiological conditions, ensuring a permanent linkage between the tagged biomolecule and the reporter molecule.
Below is a data table summarizing some of the key features of trans-cyclooctene derivatives in bioorthogonal chemistry.
| Feature | Description |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) |
| Reaction Partner | Tetrazines |
| Key Precursor | trans-Cycloocten-1-ol (TCO-OH) |
| Functionalization | The hydroxyl group allows for the attachment of probes (e.g., fluorophores, biotin). |
| Reactivity | High reaction rates, enabling rapid labeling of biomolecules. |
| Selectivity | Highly selective for tetrazines, avoiding side reactions with biological functional groups. |
| Applications | In vivo imaging, protein labeling, drug delivery, and materials science. |
The versatility of trans-cycloocten-1-ol as a building block for bioorthogonal reagents has significantly impacted the field of chemical biology, providing powerful tools for the investigation of complex biological systems.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The synthesis of cyclooctene (B146475) derivatives, especially the highly reactive trans-cyclooctenes (TCOs), remains a focal point of chemical research. While methods like the photoisomerization of cis-cyclooctene are established, they often present challenges that limit the scope of accessible derivatives. researchgate.net Future research is increasingly directed towards developing more versatile and efficient synthetic routes.
Key emerging pathways include:
Electrocyclic Ring Opening : Novel routes, such as the 4-π electrocyclic ring opening, have been reported for the preparation of TCOs, offering an alternative to traditional photochemical methods. nih.gov
Stereocontrolled Additions : The synthesis of specific TCO isomers, such as axial TCOs, is being achieved through the stereo-controlled addition of nucleophiles to trans-cyclooct-4-enone. nih.gov
Functional Group Interconversion : A documented two-step process to produce cyclooct-4-en-1-ol (B7950028) involves the epoxidation of cyclooctene, followed by reduction with a reagent like lithium aluminum hydride. vulcanchem.com
Metal-Mediated Cyclizations : The cyclization of 4-cycloocten-1-ol mediated by mercury(II) acetate (B1210297) has been shown to yield fused bicyclic ether products, such as 9-oxabicyclo[3.3.1]nonane or 9-oxabicyclo[4.2.1]nonane, depending on the reaction conditions. beilstein-journals.org This highlights the potential for developing pathways to complex molecular architectures from simple cyclooctenol precursors. beilstein-journals.org
| Synthetic Pathway | Precursor | Key Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Epoxidation and Reduction | Cyclooctene | 1. m-CPBA; 2. LiAlH4 | Cyclooct-4-en-1-ol | vulcanchem.com |
| Mercury-Mediated Cyclization | 4-Cycloocten-1-ol | Hg(OAc)2 | 9-Oxabicyclo[3.3.1]nonane / 9-Oxabicyclo[4.2.1]nonane | beilstein-journals.org |
| Stereocontrolled Nucleophilic Addition | trans-Cyclooct-4-enone | Nucleophiles | Axial TCO derivatives | nih.gov |
| Electrocyclic Ring Opening | (Not specified) | 4-π electrocyclic conditions | TCOs | nih.gov |
Development of Advanced Catalytic Systems
The development of sophisticated catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of reactions involving cycloocten-1-ol (B8365805) and its parent compound, cyclooctene. Research is moving beyond traditional catalysts to explore structured, recyclable, and highly specialized systems.
Future advancements are anticipated in several areas:
Metal-Organic Frameworks (MOFs) : MOF-based catalysts are emerging as key players. For instance, a manganese Schiff base complex supported on a zirconium-based MOF has been utilized for the partial oxidation of cyclooctene. ijcce.ac.ir This system can promote the allylic oxidation pathway to produce compounds like 2-cycloocten-1-one (B154278) and potentially 2-cycloocten-1-ol (B8796459). ijcce.ac.ir
Homogeneous Transition Metal Catalysis : Homogeneous catalysts, particularly those based on iridium and rhodium, are being refined for specific transformations. cardiff.ac.ukrsc.org Iridium complexes are under investigation for the Guerbet reaction to upgrade alcohols, while rhodium systems are well-established for hydroformylation, a process that can be tailored to produce aldehydes or alcohols from olefins. cardiff.ac.ukrsc.org
Titanosilicate Zeolites : For selective oxidation reactions like epoxidation, advanced titanosilicate catalysts with tailored pore structures are being developed. cas.cz These materials offer advantages in handling bulky cyclic olefins like cyclooctene, where access to active sites can be limited in traditional microporous zeolites. cas.cz
| Catalyst Type | Example System | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Metal-Organic Framework (MOF) | Fe3O4@UiO-66-NH-Sa@MnCl2 | Cyclooctene Oxidation | Promotes the allylic pathway to yield products like 2-cycloocten-1-one. | ijcce.ac.ir |
| Homogeneous Iridium Catalyst | Iridium complexes with dppf ligands | Guerbet Reaction (Alcohol Upgrading) | Enhances catalytic activity and selectivity for higher alcohol synthesis. | cardiff.ac.uk |
| Homogeneous Rhodium Catalyst | Rh(Xantphos) | Hydroformylation | Can be combined with hydrogenation catalysts for a tandem reaction to produce alcohols from olefins. | rsc.org |
| Titanosilicate Zeolites | Ti-beta, Layered Titanosilicates | Olefin Epoxidation | Materials with more open structures improve catalytic performance for bulky substrates like cyclooctene. | cas.cz |
Expansion of Applications in Chemical Biology and Materials Science
The unique reactivity of cyclooctene derivatives, particularly the strained trans-isomer of this compound (TCO-OH), has positioned them as invaluable tools in chemical biology and materials science. researchgate.netnih.gov Future research aims to build on these foundations to create more sophisticated applications.
Chemical Biology : The field of bioorthogonal chemistry heavily utilizes TCO derivatives. nih.gov Their rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines is a cornerstone of modern bioconjugation techniques. researchgate.netnih.govmedkoo.com Emerging applications focus on:
Targeted Drug Delivery : "Click-to-release" systems where a TCO-functionalized drug is activated at a specific site by a tetrazine-tagged targeting molecule are being developed for cancer therapy. researchgate.net
Advanced In Vivo Imaging : Pretargeted imaging, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-based imaging agent, is being refined to improve image contrast and reduce radiation exposure. researchgate.net
Site-Specific Protein Modification : (E)-Cyclooct-4-enol is a precursor in the synthesis of novel substrates for enzymes like protein farnesyltransferase, enabling the site-specific labeling of proteins within cells. medkoo.com
Materials Science : The strained eight-membered ring of cyclooctenol derivatives is an attractive feature for polymer and materials chemists. vulcanchem.com
Advanced Polymers : Ester derivatives of this compound can be used in polymerization reactions. vulcanchem.com The inherent ring strain may enhance the crosslinking density of polymers, leading to materials with improved mechanical properties. vulcanchem.com
Functional Nanomaterials : Organo-particles synthesized from cyclooctenol derivatives can exhibit high colloidal stability, a property that is being explored for applications in nanomedicine and diagnostics. vulcanchem.com
Sustainable Materials : Polyoctenamer, a polymer synthesized from cyclooctene, is already used commercially as a processing aid and green strength promoter in the rubber industry, indicating a potential for cyclooctenol-based monomers in creating sustainable and high-performance materials. taylorandfrancis.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
A significant paradigm shift in chemical research involves the integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery. ijsea.com While traditional experimental and computational methods can be resource-intensive, AI offers a powerful alternative for predicting reaction outcomes and designing new synthetic pathways. ijsea.commi-6.co.jp
For a compound like this compound, this integration holds immense promise:
Accelerating Synthesis Design : AI models, including graph neural networks (GNNs) and transformers, can be trained on vast chemical reaction datasets to predict the products of unknown reactions. ijsea.comgithub.com This could rapidly identify novel, efficient synthetic routes to complex cyclooctenol derivatives, bypassing lengthy trial-and-error experimentation. github.com
Optimizing Reaction Conditions : Machine learning algorithms can predict reaction yields and selectivity based on various parameters. github.comeurekalert.org This is particularly valuable for controlling the stereochemistry of reactions involving the flexible cyclooctene ring, a persistent challenge in organic synthesis. chemeurope.com
Discovering Novel Catalysts : AI can be used to screen potential catalyst structures and predict their performance, speeding up the development of the advanced catalytic systems discussed previously. By identifying the key features that drive catalytic activity, ML can guide chemists toward more effective designs. ijsea.com
Democratizing Computational Chemistry : Researchers are developing user-friendly AI-driven platforms that allow experimental chemists to analyze their own reaction systems without needing deep expertise in computational modeling. eurekalert.org Such tools could be applied to investigate the complex reaction mechanisms of this compound and its derivatives, fostering broader innovation. eurekalert.orgchemeurope.com Although challenges such as data quality and the "black-box" nature of some models remain, the synergy between AI and chemistry is poised to redefine the exploration of molecules like this compound. ijsea.com
Q & A
Basic: What are the established synthetic routes for Cycloocten-1-ol, and what key reaction parameters influence yield?
Methodological Answer:
this compound synthesis typically involves ring-closing metathesis or acid-catalyzed cyclization of diols. Key parameters include:
- Catalyst selection : Grubbs catalysts for metathesis (e.g., Ru-based) or Brønsted acids (e.g., H₂SO₄) for cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization, while non-polar solvents (e.g., toluene) favor metathesis .
- Temperature control : Metathesis requires 40–80°C, whereas cyclization may need reflux conditions.
- Monitoring : Use TLC or GC-MS to track intermediate formation and optimize quenching timing .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, broad). ¹³C NMR confirms carbon skeleton integrity .
- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C=C stretch (~1640–1680 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity assessment : Combine HPLC with UV detection (λ ~210 nm for conjugated systems) and melting point analysis .
Advanced: How can computational methods like DFT elucidate this compound’s conformational dynamics and reactivity?
Methodological Answer:
- Conformational analysis : Use density functional theory (DFT) with B3LYP/6-31G(d) to model chair, boat, and twist-boat conformers. Calculate relative Gibbs free energies to predict dominant conformers .
- Reactivity prediction : Simulate transition states for reactions (e.g., epoxidation) using Gaussian or ORCA software. Compare activation energies to experimental kinetics .
- Solvent effects : Apply implicit solvent models (e.g., PCM) to assess solvation energies and polar protic/aprotic solvent impacts .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in Diels-Alder reactions?
Methodological Answer:
- Control experiments : Replicate conflicting studies under identical conditions (catalyst, solvent, temperature) to isolate variables .
- Kinetic profiling : Use stopped-flow NMR to monitor reaction rates and intermediate stability .
- Computational validation : Compare experimental activation energies with DFT-calculated values to identify mechanistic discrepancies .
- Meta-analysis : Systematically review literature to identify trends in substituent effects or stereoelectronic factors .
Basic: What purification methods are optimal for isolating this compound from complex mixtures?
Methodological Answer:
- Distillation : Fractional distillation under reduced pressure (bp ~120–140°C at 10 mmHg) minimizes thermal decomposition .
- Chromatography : Flash column chromatography with silica gel (hexane/ethyl acetate gradient) resolves diastereomers or byproducts .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals, ensuring slow cooling to avoid oiling out .
Advanced: What strategies exist for enantioselective synthesis of this compound?
Methodological Answer:
- Chiral catalysts : Employ Sharpless asymmetric dihydroxylation or Jacobsen epoxidation followed by stereospecific reduction .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to kinetically resolve racemic mixtures via ester hydrolysis .
- Chiral auxiliaries : Incorporate Evans oxazolidinones to direct stereochemistry during ring formation, followed by cleavage .
Basic: How to design a kinetic study for this compound’s acid-catalyzed ring-opening reactions?
Methodological Answer:
- Variable selection : Vary acid concentration (0.1–1.0 M HCl) and temperature (25–60°C) to construct Arrhenius plots .
- Sampling protocol : Quench aliquots at timed intervals (e.g., 0, 5, 10, 20 min) in ice-cold NaHCO₃ to halt reaction .
- Data analysis : Fit concentration-time data to first/second-order models using nonlinear regression (e.g., OriginLab) .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
